molecular formula C10H11Cl2NO4S B4235048 2-[(3,4-Dichlorophenyl)methyl-methylsulfonylamino]acetic acid

2-[(3,4-Dichlorophenyl)methyl-methylsulfonylamino]acetic acid

Cat. No.: B4235048
M. Wt: 312.17 g/mol
InChI Key: NMVZLIAGAXHQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dichlorophenyl)methyl-methylsulfonylamino]acetic acid is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a 3,4-dichlorobenzyl group and a methylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)methyl-methylsulfonylamino]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride, methylsulfonyl chloride, and glycine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization, filtration, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)methyl-methylsulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the methylsulfonyl group or the reduction of the dichlorobenzyl moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichlorophenyl)methyl-methylsulfonylamino]acetic acid exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound could potentially bind to DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorobenzyl)glycine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    N-(methylsulfonyl)glycine: Lacks the 3,4-dichlorobenzyl group, leading to variations in reactivity and applications.

    N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)alanine: Similar structure but with an alanine backbone instead of glycine.

Uniqueness

2-[(3,4-Dichlorophenyl)methyl-methylsulfonylamino]acetic acid is unique due to the presence of both the 3,4-dichlorobenzyl and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-18(16,17)13(6-10(14)15)5-7-2-3-8(11)9(12)4-7/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVZLIAGAXHQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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